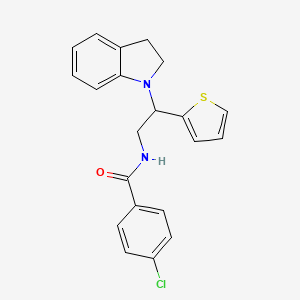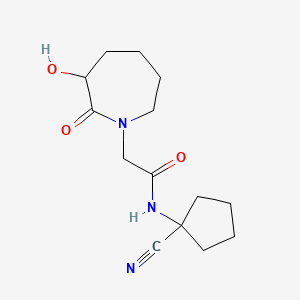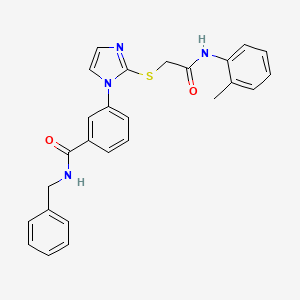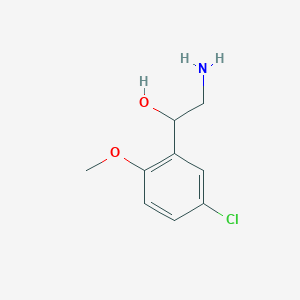
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H20FN3O2 and its molecular weight is 317.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of related compounds to 2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone have been extensively studied. For instance, Govindhan et al. (2017) explored the synthesis of a related compound using click chemistry, highlighting its thermal stability and potential for further biological applications (Govindhan et al., 2017). Additionally, research by Venugopal et al. (2020) involved the synthesis of a series of related compounds, investigating their anti-tubercular activity and performing docking studies to predict interactions with Mycobacterium tuberculosis (Venugopal et al., 2020).
Molecular Docking Studies
- Molecular docking studies are a crucial aspect of understanding the interactions and potential applications of these compounds. Mary et al. (2015) conducted molecular docking studies on a related compound, suggesting potential anti-neoplastic properties due to its interaction with specific enzymes (Mary et al., 2015).
Potential Antimicrobial and Antitubercular Activities
- Several studies have explored the antimicrobial and antitubercular potential of compounds related to this compound. For example, Asif et al. (2021) synthesized novel derivatives and evaluated their antibacterial properties against common pathogenic bacteria (Asif et al., 2021). Similarly, Landage et al. (2019) also synthesized new derivatives and assessed their antibacterial activities (Landage et al., 2019).
Neuroprotective and Antileukemic Activities
- Research by Gao et al. (2022) on benzylpiperazine-based edaravone derivatives, which are structurally related, revealed significant neuroprotective activities both in vitro and in vivo (Gao et al., 2022). Additionally, Vinaya et al. (2012) synthesized derivatives that demonstrated good antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-10-8-15(19-20)13-5-4-9-21(11-13)17(22)12-23-16-7-3-2-6-14(16)18/h2-3,6-8,10,13H,4-5,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAVGOZEMDHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)

![[1-Oxo-2-({[3-(trifluoromethyl)benzoyl]oxy}methyl)-1,2,3,4-tetrahydro-2-naphthalenyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2361054.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)


